ADAM17 Inhibitory Activity: Cyclobutylmethyl vs. Cyclohexylmethyl and Cyclopentylmethyl Substituents
In a systematic structure-activity relationship (SAR) study of ADAM10/ADAM17 inhibitors, compounds bearing a cyclobutylmethyl substituent at the R4 position exhibited an ADAM17 IC₅₀ of 94 ± 8.1 μM, whereas the cyclohexylmethyl analog demonstrated greater inhibitory potency with an IC₅₀ of 29 ± 2.0 μM, and the cyclopentylmethyl analog showed an intermediate IC₅₀ of 35 ± 3.3 μM under identical assay conditions [1]. All three analogs showed ADAM10 IC₅₀ values >100 μM, indicating that the N-cycloalkylmethyl group selectively modulates ADAM17 over ADAM10 [1]. This class-level evidence demonstrates that small changes in cycloalkyl ring size produce up to 3.2-fold differences in biological activity [1].
| Evidence Dimension | ADAM17 Inhibitory Potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | 94 ± 8.1 (cyclobutylmethyl substituent) |
| Comparator Or Baseline | Cyclohexylmethyl: 29 ± 2.0; Cyclopentylmethyl: 35 ± 3.3; 4-tert-Butyl-Cyclohexyl: 10 ± 1.0 |
| Quantified Difference | Cyclobutylmethyl is 3.2-fold less potent than cyclohexylmethyl at ADAM17; cyclopentylmethyl is 2.7-fold more potent than cyclobutylmethyl |
| Conditions | ADAM17 in vitro enzymatic assay; IC₅₀ values reported as mean of three experiments ± standard deviation; R1-R3 positions fixed, R4 scanned |
Why This Matters
This SAR data enables researchers to select the appropriate cycloalkylmethyl building block based on the desired potency window for ADAM17—cyclobutylmethyl for attenuated activity, cyclohexylmethyl for enhanced potency, or cyclopentylmethyl as an intermediate option.
- [1] Maeda, K.; et al. Structure-Activity Relationship Study of ADAM10/17 Inhibitors. PMC Article PMC5420329, Table 1. 2017. View Source
